3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The compound’s structure features a carbazole core with two diphenylphosphino groups attached at the 3 and 6 positions, and a methyl group at the 9 position. This unique arrangement imparts specific electronic and steric properties that are beneficial in catalysis and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with 9-methyl-9H-carbazole as the core structure.
Functionalization: The 3 and 6 positions of the carbazole are functionalized with diphenylphosphino groups.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole undergoes various chemical reactions, primarily due to the presence of the diphenylphosphino groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: The compound can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used for the oxidation of phosphine groups.
Coordination: Transition metals such as palladium, platinum, or iridium are commonly used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with transition metals, these complexes are often used as catalysts in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole primarily involves its ability to coordinate with transition metals. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The diphenylphosphino groups provide both steric and electronic effects that stabilize the metal-ligand complex, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(diphenylphosphino)pyrimidine dioxide
- 4,6-Bis(diphenylphosphino)pyrimidine dioxide
- 3,6-Bis(diphenylphosphino)pyridazine dioxide
Uniqueness
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which imparts distinct electronic properties. This makes it particularly effective in certain catalytic applications compared to its analogs, which may have different substitution patterns and, consequently, different reactivity and stability profiles .
Eigenschaften
Molekularformel |
C37H29NP2 |
---|---|
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
(6-diphenylphosphanyl-9-methylcarbazol-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C37H29NP2/c1-38-36-24-22-32(39(28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)40(30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
InChI-Schlüssel |
YYSBLYAOKRCSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.